tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate
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Overview
Description
tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to a pentyl chain, which is further linked to a 4-azidobenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate typically involves the following steps:
Formation of the Pentyl Chain: The pentyl chain can be synthesized through standard organic reactions such as alkylation or reduction.
Introduction of the 4-Azidobenzamido Group: This step involves the reaction of the pentyl chain with 4-azidobenzoic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Attachment of the tert-Butyl Carbamate Group: The final step is the protection of the amino group with tert-butyl carbamate, which can be achieved using reagents like di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for introducing the azido group.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Deprotection: Trifluoroacetic acid (TFA) for removing the tert-butyl carbamate group.
Major Products
Substitution: Formation of substituted benzamido derivatives.
Reduction: Conversion of the azido group to an amine.
Deprotection: Free amine formation after removal of the tert-butyl carbamate group.
Scientific Research Applications
tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and as a precursor for bioorthogonal chemistry applications.
Medicine: Potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the synthesis of polymers and materials with specific functional properties
Mechanism of Action
The mechanism of action of tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly selective and can occur under mild conditions, making it useful for labeling and tracking biomolecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-azidobenzamido)phenylcarbamate: Similar structure but with a phenyl instead of a pentyl chain.
tert-Butyl (5-(4-aminobenzamido)pentyl)carbamate: Similar structure but with an amino group instead of an azido group.
Uniqueness
tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate is unique due to the presence of both the azido group and the tert-butyl carbamate protecting group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
tert-butyl N-[5-[(4-azidobenzoyl)amino]pentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-17(2,3)25-16(24)20-12-6-4-5-11-19-15(23)13-7-9-14(10-8-13)21-22-18/h7-10H,4-6,11-12H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQRJCHXQXJGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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